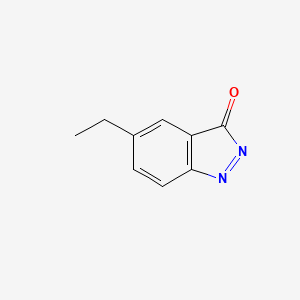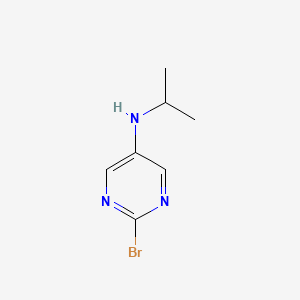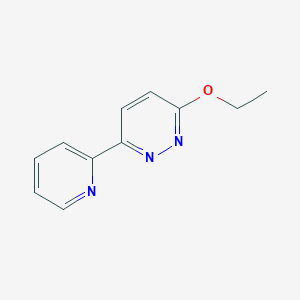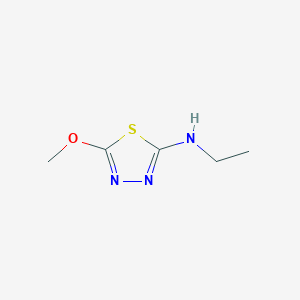
2-Chloro-6-methyl-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-3,3’-bipyridine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 2-chloro-6-methylpyridine with a suitable coupling partner in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Another method involves the Suzuki coupling reaction, where 2-chloro-6-methylpyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of 2-Chloro-6-methyl-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include hydrogenated bipyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-6-methyl-3,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-3,3’-bipyridine depends on its application. As a ligand, it coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include metal ions and catalytic cycles that facilitate the transformation of substrates into products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and as a building block in supramolecular chemistry.
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with different substitution patterns, leading to unique properties.
Uniqueness
2-Chloro-6-methyl-3,3’-bipyridine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and coordination properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-5-10(11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3 |
Clé InChI |
RYNACGFYEXPAAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)

![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)





![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)
